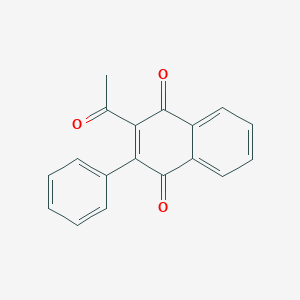
2-acetyl-3-phenylnaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-phenylnaphthoquinone (APNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of naphthoquinones, which are known for their diverse biological activities. APNQ has been studied for its potential use in cancer treatment, as well as its effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-phenylnaphthoquinone is complex and involves multiple pathways. One of the main mechanisms is the generation of reactive oxygen species (ROS) in cells, which leads to oxidative stress and ultimately cell death. 2-acetyl-3-phenylnaphthoquinone has also been shown to inhibit the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-acetyl-3-phenylnaphthoquinone has been studied for its effects on various biochemical and physiological processes. It has been found to have antioxidant activity, which can help protect cells from oxidative damage. 2-acetyl-3-phenylnaphthoquinone has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-acetyl-3-phenylnaphthoquinone is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, the compound's complex mechanism of action and potential toxicity at high doses can make it difficult to study in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-acetyl-3-phenylnaphthoquinone. One area of interest is the development of new synthetic methods for producing the compound, which could improve its purity and yield. Another area of research is the investigation of 2-acetyl-3-phenylnaphthoquinone's effects on other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Méthodes De Synthèse
2-acetyl-3-phenylnaphthoquinone can be synthesized through a multi-step process involving the condensation of 2-acetylnaphthalene with benzaldehyde, followed by oxidation and cyclization reactions. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-acetyl-3-phenylnaphthoquinone has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase enzymes. Additionally, 2-acetyl-3-phenylnaphthoquinone has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
Propriétés
IUPAC Name |
2-acetyl-3-phenylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-11(19)15-16(12-7-3-2-4-8-12)18(21)14-10-6-5-9-13(14)17(15)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVDJJZWFHWTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967576 |
Source


|
| Record name | 2-Acetyl-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-phenylnaphthalene-1,4-dione | |
CAS RN |
5307-69-7 |
Source


|
| Record name | 2-Acetyl-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
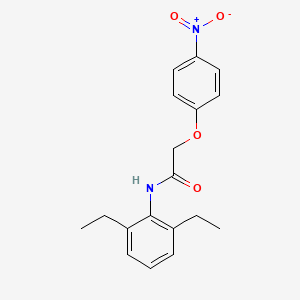
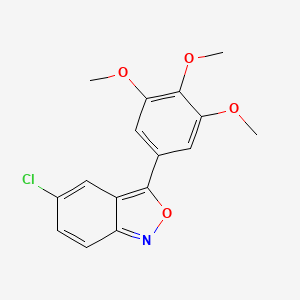
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
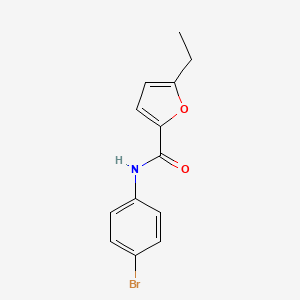
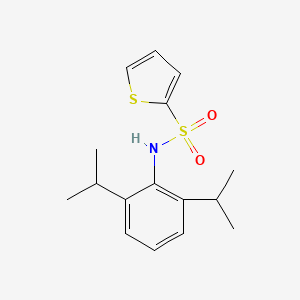
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
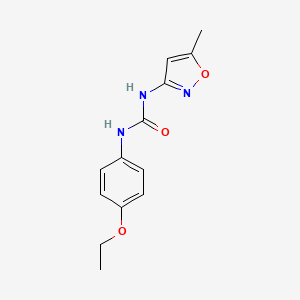
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
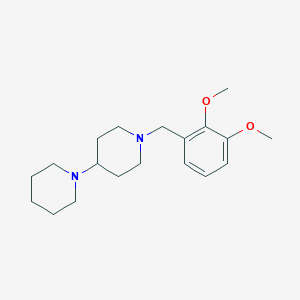
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)